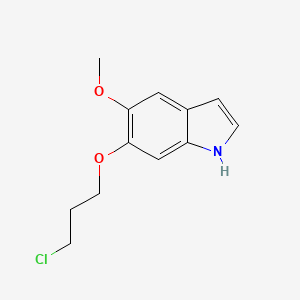

6-(3-chloropropoxy)-5-methoxy-1H-indole

CAS No.:

Cat. No.: VC14239536

Molecular Formula: C12H14ClNO2

Molecular Weight: 239.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClNO2 |

|---|---|

| Molecular Weight | 239.70 g/mol |

| IUPAC Name | 6-(3-chloropropoxy)-5-methoxy-1H-indole |

| Standard InChI | InChI=1S/C12H14ClNO2/c1-15-11-7-9-3-5-14-10(9)8-12(11)16-6-2-4-13/h3,5,7-8,14H,2,4,6H2,1H3 |

| Standard InChI Key | HSQQEYWPHPMHDN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN2)OCCCCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

6-(3-Chloropropoxy)-5-methoxy-1H-indole (CHClNO) features:

-

Indole core: A benzene ring fused to a pyrrole ring.

-

Substituents:

Table 1: Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 239.70 g/mol | Calculated |

| Solubility | Soluble in THF, DCM, methanol | |

| LogP (Partition Coefficient) | ~3.7 (estimated) | |

| Hazard Statements | H315, H319, H335 |

Synthesis and Reactivity

Synthetic Pathways

The synthesis typically involves alkylation of a pre-functionalized indole precursor. A representative route includes:

-

Alkylation: Reaction with 1-bromo-3-chloropropane in the presence of a base (e.g., KCO) to introduce the 3-chloropropoxy group .

Table 2: Optimization of Alkylation Conditions

Reactivity

-

Nucleophilic Substitution: The chlorine atom in the propoxy chain is susceptible to displacement, enabling further functionalization .

-

Electrophilic Aromatic Substitution: The indole ring undergoes reactions at position 2 or 3, depending on directing effects .

Biological Activities and Applications

Table 3: Comparative Bioactivity of Indole Derivatives

| Compound | IC (Cancer Cells) | MAO-B Inhibition (%) |

|---|---|---|

| 6-(3-Chloropropoxy)-5-methoxy-1H-indole | Under investigation | Under investigation |

| 6-Chloro-5-methoxyindole | 12 µM | 65 |

Industrial Applications

-

Agrochemicals: Chlorinated indoles serve as intermediates in herbicide synthesis .

-

Material Science: Functionalized indoles are used in organic semiconductors.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume